molecular formula C10H14 B1618375 1,1'-Bicyclopentene CAS No. 934-02-1

1,1'-Bicyclopentene

Cat. No.: B1618375
CAS No.: 934-02-1
M. Wt: 134.22 g/mol
InChI Key: PUARQURWMXSDAB-UHFFFAOYSA-N
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Description

1,1’-Bicyclopentene is an organic compound with the molecular formula C₁₀H₁₄

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bicyclopentene can be synthesized through various methods. One common approach involves the dimerization of cyclopentadiene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the bicyclic structure. Another method involves the use of transition metal catalysts to promote the coupling of cyclopentene derivatives .

Industrial Production Methods: In an industrial setting, the production of 1,1’-Bicyclopentene may involve continuous flow processes to ensure high yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bicyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’-Bicyclopentene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing phenyl rings in pharmaceutical compounds.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-Bicyclopentene exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 1,1’-Bicyclopentene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(cyclopenten-1-yl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h5,7H,1-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUARQURWMXSDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340141
Record name 1,1'-Bicyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-02-1
Record name 1,1'-Bicyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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